molecular formula C18H14O6S2 B14548133 4,6-Di(benzenesulfonyl)benzene-1,3-diol CAS No. 61945-90-2

4,6-Di(benzenesulfonyl)benzene-1,3-diol

Cat. No.: B14548133
CAS No.: 61945-90-2
M. Wt: 390.4 g/mol
InChI Key: QBEGALVOHTVCQO-UHFFFAOYSA-N
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Description

These include derivatives such as 4,6-diacetylresorcinol, 4,6-bis(1-hydrazonoethyl)benzene-1,3-diol, and 4,6-Di(tert-butyl)benzene-1,3-diol (). These compounds share a common resorcinol backbone but differ in their substituents, which significantly influence their physicochemical properties, ligand behavior, and applications in coordination chemistry and pharmacology.

Properties

CAS No.

61945-90-2

Molecular Formula

C18H14O6S2

Molecular Weight

390.4 g/mol

IUPAC Name

4,6-bis(benzenesulfonyl)benzene-1,3-diol

InChI

InChI=1S/C18H14O6S2/c19-15-11-16(20)18(26(23,24)14-9-5-2-6-10-14)12-17(15)25(21,22)13-7-3-1-4-8-13/h1-12,19-20H

InChI Key

QBEGALVOHTVCQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2O)O)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di(benzenesulfonyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives, where benzenesulfonyl chloride reacts with benzene-1,3-diol under acidic conditions to introduce the sulfonyl groups at the 4 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve similar sulfonation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the sulfonation process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4,6-Di(benzenesulfonyl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Phenolic derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Di(benzenesulfonyl)benzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Di(benzenesulfonyl)benzene-1,3-diol involves its interaction with molecular targets through its sulfonyl and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing their activity and function . The pathways involved often include modulation of oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 4,6-bis(1-hydrazonoethyl)benzene-1,3-diol and its closest analogues based on experimental

Compound Substituents Key Properties Applications
4,6-bis(1-hydrazonoethyl)benzene-1,3-diol Hydrazonoethyl groups (-CH=N-NH2) - Larger molecular size reduces molar conductance
- Lower association constants (KA) with Cu(II) compared to smaller ligands
- Forms metal complexes with Cu(II) for catalytic or biological studies
4,6-diacetylresorcinol Acetyl groups (-COCH3) - Smaller size enhances ionic mobility and conductance
- Higher KA values with Cu(II)
- Greater thermodynamic favorability (ΔGA = -7.2 kJ/mol vs. -5.8 kJ/mol for hydrazonoethyl derivative)
- Preferred ligand for studying ion-solvent interactions
- Precursor for Schiff base synthesis
4,6-Di(tert-butyl)benzene-1,3-diol Bulky tert-butyl groups (-C(CH3)3) - High hydrophobicity (LogP = 4.11)
- Steric hindrance limits metal coordination
- HPLC analysis applications due to distinct retention behavior
4-((4-(isopentyloxy)phenyl)diazenyl)benzene-1,3-diol Azo (-N=N-) and isopentyloxy groups - Strong antibacterial activity against S. aureus and L. monocytogenes
- Enhanced π-π stacking interactions
- Antimicrobial agents

Key Research Findings

Thermodynamic Behavior in Coordination Chemistry 4,6-bis(1-hydrazonoethyl)benzene-1,3-diol exhibits lower molar conductance (Lm = 28.5 S·cm²/mol) compared to 4,6-diacetylresorcinol (Lm = 32.1 S·cm²/mol) due to its larger molecular size, which restricts ion mobility in solution . Association constants (KA) for Cu(II) complexes are higher with 4,6-diacetylresorcinol (KA = 1.2 × 10³ M⁻¹) than with the hydrazonoethyl derivative (KA = 0.9 × 10³ M⁻¹), indicating stronger ligand-metal interactions for the acetyl-substituted compound . Enthalpic contributions (ΔHA) dominate the association process for both ligands, but 4,6-diacetylresorcinol shows more negative ΔGA values (-7.2 kJ/mol vs. -5.8 kJ/mol), suggesting greater spontaneity in complex formation .

Biological Activity Azo derivatives like 4-((4-(isopentyloxy)phenyl)diazenyl)benzene-1,3-diol demonstrate potent antibacterial activity, inhibiting S. aureus growth at concentrations threefold lower than conventional azobenzene compounds . Schiff base ligands derived from 4,6-diacetylresorcinol (e.g., 4,6-bis(1-(4-chlorophenylimino)ethyl)benzene-1,3-diol) form mixed-ligand Cu(II) and Co(II) complexes with notable antimicrobial activity against E. coli and Candida albicans .

Structural and Solubility Effects Bulky substituents (e.g., tert-butyl groups in 4,6-Di(tert-butyl)benzene-1,3-diol) increase hydrophobicity, making the compound amenable to reverse-phase HPLC separation . Hydrazonoethyl and acetyl groups enhance π-π stacking and hydrogen bonding, respectively, influencing both ligand-metal binding and supramolecular assembly .

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